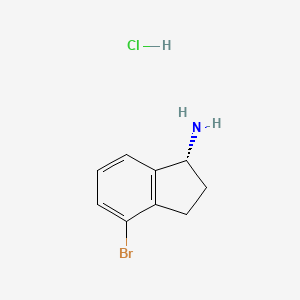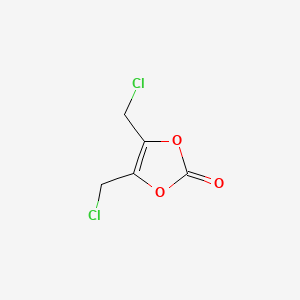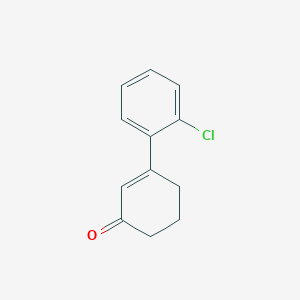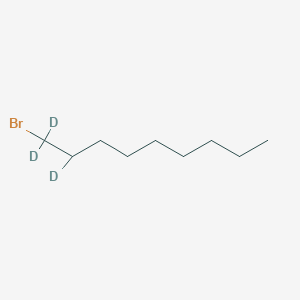
Tetrabromobisphenol A-13C12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabromobisphenol A-13C12 is a brominated flame retardant that is widely used in various industrial applications. It is a derivative of bisphenol A, where four hydrogen atoms are replaced by bromine atoms. This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in the production of electronics, textiles, and other consumer products. The “13C12” designation indicates that the compound contains carbon-13 isotopes, which are often used in scientific research for tracing and analytical purposes.
Mecanismo De Acción
Target of Action
Tetrabromobisphenol A (TBBPA) is a known endocrine disruptor . It is employed in a range of consumer products and has been predominantly found in different environments through industrial processes and in human samples . The primary targets of TBBPA are the endocrine system, specifically the thyroid hormone receptors .
Mode of Action
TBBPA interacts with its targets, the thyroid hormone receptors, disrupting their normal function . This interaction can lead to changes in the endocrine system, affecting the body’s hormonal balance . The exact mode of action of TBBPA is still under investigation, and more research is needed to fully understand its effects .
Biochemical Pathways
TBBPA affects the endocrine system, disrupting the normal function of thyroid hormone receptors . This disruption can lead to changes in various biochemical pathways, particularly those related to hormone regulation . The downstream effects of these disruptions can include changes in metabolism, growth, and development .
Pharmacokinetics
It is known that tbbpa can be rapidly excreted and has low availability in laboratory rodents following single gavage administration . This suggests that the bioavailability of TBBPA may be limited, potentially affecting its overall impact .
Result of Action
The molecular and cellular effects of TBBPA’s action primarily involve disruptions to the endocrine system . In laboratory rodent studies, exposure to TBBPA has been associated with increased anxiety and auditory impairments . In fish and amphibians, exposure to TBBPA has been reported to disrupt neurodevelopment and lead to neurobehavioral alterations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TBBPA . For example, the concentration of TBBPA in indoor dust can vary significantly, potentially affecting exposure levels . Furthermore, TBBPA is detectable in various environmental matrices due to its release during production, usage, and waste disposal . These environmental factors can influence the overall impact of TBBPA on human health and the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabromobisphenol A-13C12 typically involves the bromination of bisphenol A. The process begins with the reaction of bisphenol A with bromine in the presence of a solvent such as acetic acid or methanol. The reaction is carried out under controlled conditions, with the temperature maintained between 20°C and 30°C to ensure the selective bromination of the aromatic rings. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired level of bromination is achieved.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency of the bromination process, reducing the formation of unwanted by-products. The final product is purified using techniques such as recrystallization or distillation to obtain a high-purity compound suitable for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabromobisphenol A-13C12 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various brominated phenolic compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to less brominated derivatives. Reducing agents such as sodium borohydride are typically used.
Substitution: The bromine atoms in this compound can be substituted with other functional groups. For example, nucleophilic substitution reactions can replace bromine with hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent, catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions or amines in a polar solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Brominated phenols and quinones.
Reduction: Less brominated bisphenol A derivatives.
Substitution: Hydroxylated or aminated bisphenol A derivatives.
Aplicaciones Científicas De Investigación
Tetrabromobisphenol A-13C12 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study the behavior and fate of brominated flame retardants in the environment.
Biology: Employed in toxicological studies to assess the impact of brominated flame retardants on biological systems, including their endocrine-disrupting effects.
Medicine: Investigated for its potential effects on human health, particularly its role as an endocrine disruptor and its impact on the nervous system.
Industry: Utilized in the development of flame-retardant materials for electronics, textiles, and other consumer products.
Comparación Con Compuestos Similares
Tetrabromobisphenol A-13C12 is often compared with other brominated flame retardants, such as:
Tetrabromobisphenol S: Similar in structure but contains sulfur instead of carbon. It is considered less toxic but also less effective as a flame retardant.
Hexabromocyclododecane: Another widely used brominated flame retardant with a different chemical structure. It is more persistent in the environment and has a higher potential for bioaccumulation.
Polybrominated diphenyl ethers: A class of brominated flame retardants that have been largely phased out due to their high toxicity and persistence in the environment.
This compound is unique in its balance of effectiveness as a flame retardant and its relatively lower persistence compared to some other brominated flame retardants. its endocrine-disrupting properties and potential health effects remain a concern, driving ongoing research into safer alternatives.
Propiedades
Número CAS |
132876-39-1 |
|---|---|
Fórmula molecular |
C₃¹³C₁₂H₁₂Br₄O₂ |
Peso molecular |
555.78 |
Sinónimos |
2,2-Bis(3,5-dibromo-4-hydroxyphenyl)propane-13C12; 2,2-Bis(4-hydroxy-3,5-dibromophenyl)propane-13C12; 2,2’,6,6’-Tetrabromobisphenol A-13C12; 3,3’,5,5’-Tetrabromobisphenol A-13C12; 3,5,3’,5’-Tetrabromobisphenol A-13C12; 4,4’-(1-Methylethylidene)bis[2, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B1142560.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)


